![molecular formula C11H9Cl2N B2668647 1-(2,3-Dichlorophenyl)cyclobutanecarbonitrile CAS No. 1260653-34-6](/img/structure/B2668647.png)
1-(2,3-Dichlorophenyl)cyclobutanecarbonitrile
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Description
Scientific Research Applications
Synthetic Pathways and Intermediates
Research has explored the synthetic pathways involving cyclobutanecarbonitrile derivatives, focusing on their role as intermediates in the production of complex organic compounds. For instance, the synthesis of 2,4-methanoproline analogs employs a two-step approach that includes the reversible addition of hydrogen cyanide to imines, leading to 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles, which can be further converted to corresponding amines (Rammeloo, Stevens, & De Kimpe, 2002). Another study demonstrates the synthesis of a variety of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles via a dynamic addition-intramolecular substitution sequence, showcasing the versatility of cyclobutanone derivatives in generating bicyclic skeletons (De Blieck & Stevens, 2011).
Crystal Structure Analysis
The structural characterization of cyclobutane derivatives has been a subject of interest due to their unique conformational properties. For example, the crystal structure of 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane reveals a puckered conformation of the cyclobutane ring, providing insights into the dimerization process and the resulting molecular arrangement (Busetti, Valle, Zanotti, & Galiazzo, 1980).
Chemical Behavior and Reactivity
The chemical behavior and reactivity of cyclobutanecarbonitrile derivatives under various conditions have been extensively studied. For instance, the formation, characterization, and reactions of spiro[cyclobutane-1,1′-1′H-azulenium] ions highlight the unique reactivity of cyclobutane derivatives, such as ring expansion and rearrangement under specific conditions (Oda, Sakamoto, Miyatake, & Kuroda, 1999). Additionally, the kinetic and thermodynamic acidities of pentacarbonyl(cyclobutenylidene)chromium complexes have been investigated, revealing the effect of antiaromaticity in the conjugate anion, which is crucial for understanding the acidity and reactivity of these complexes (Bernasconi, Ruddat, Wenzel, & Fischer, 2004).
properties
IUPAC Name |
1-(2,3-dichlorophenyl)cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c12-9-4-1-3-8(10(9)13)11(7-14)5-2-6-11/h1,3-4H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPGUOJKERBECC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260653-34-6 |
Source
|
Record name | 1-(2,3-dichlorophenyl)cyclobutanecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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